ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused bicyclic pyrimidine-imine core and an ethoxypropyl substituent. Its molecular weight is approximately 474.5 g/mol, consistent with structurally analogous compounds (e.g., derivatives with methoxypropyl or methylbenzoyl groups) .
Properties
IUPAC Name |
ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-3-26-11-7-10-23-16(20)13(19(25)27-4-2)12-14-17(23)21-15-8-5-6-9-22(15)18(14)24/h5-6,8-9,12,20H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEJSROQNHJIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510762-90-0 | |
| Record name | ETHYL 1-(3-ETHOXYPROPYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple stepsReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s closest analogs differ primarily in substituent groups, which influence physicochemical and biological properties:
*Estimated based on structural similarity to ; †Assumed from analogous backbone.
Key Observations :
- Hydrogen Bonding: All analogs share six hydrogen bond acceptors, but the imino group in the target compound may form stronger intramolecular hydrogen bonds than benzoyl derivatives, affecting solubility and crystallinity .
- Conformational Flexibility : The ethoxypropyl chain introduces steric bulk, reducing rotational freedom compared to smaller substituents (e.g., methyl) .
Crystallographic and Structural Insights
- Ring Puckering : The tricyclic core’s puckering, analyzed via Cremer-Pople coordinates , likely differs from simpler bicyclic analogs due to the ethoxypropyl group’s steric effects. This could influence packing efficiency in crystal lattices.
- Hydrogen-Bonding Networks: Compared to benzoyl-substituted analogs, the imino group may form distinct supramolecular motifs (e.g., chains vs. rings), as predicted by graph-set analysis .
Research Findings and Data Gaps
- Structural Data : Crystallographic studies using SHELX software are critical for resolving conformational details but are currently lacking for the target compound.
- Experimental Properties : Measured solubility, melting points, and stability data are absent in available literature, necessitating further characterization.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C25H30N4O5
- Molecular Weight : 462.54 g/mol
- IUPAC Name : Ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives exhibit potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/ml) | Target Organism |
|---|---|---|
| Compound A | 0.125 | E. sakazakii |
| Compound B | 0.083 | E. coli |
| Compound C | 0.073 | S. aureus |
| Compound D | 0.109 | K. pneumoniae |
Cytotoxicity
Cytotoxicity assays have indicated that certain derivatives of this compound can induce cell death in cancer cell lines at varying concentrations.
| Compound | LC50 (µg/ml) | Cell Line |
|---|---|---|
| Compound A | 280 | HeLa |
| Compound B | 765 | MCF-7 |
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis by interacting with nucleic acid precursors.
- Induction of Apoptosis in Cancer Cells : Certain compounds have been shown to activate apoptotic pathways in malignant cells.
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of various triazine derivatives against multidrug-resistant strains. The results indicated that the tested compounds exhibited lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments for resistant infections. -
Cytotoxicity Assessment :
A cytotoxicity assessment was conducted on several cancer cell lines using a derivative similar to ethyl 7-(3-ethoxypropyl)-6-imino-2-oxo. The results showed significant cytotoxic effects with an LC50 value lower than standard chemotherapeutic agents.
Q & A
Q. What are the primary synthetic routes for this tricyclic compound, and how do reaction conditions influence yield?
The compound is synthesized via electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, followed by intramolecular cyclization with heteroarenes. Key conditions include controlled voltage (1–3 V) and mediators like tetrabutylammonium bromide to enhance efficiency under oxidant-free conditions . Multi-step protocols may also involve nucleophilic substitutions (e.g., introducing ethoxypropyl groups) with reagents like potassium permanganate (oxidation) or sodium borohydride (reduction), requiring strict temperature control (20–60°C) and anhydrous solvents .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the tricyclic core and substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), and X-ray crystallography (if crystals are obtainable) provides definitive structural validation . Infrared (IR) spectroscopy identifies functional groups like imino (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
Q. How do functional groups (e.g., ethoxypropyl, imino) influence reactivity and biological activity?
The ethoxypropyl side chain enhances solubility in polar solvents (e.g., DMSO, ethanol) and may mediate membrane permeability in biological assays. The imino group acts as a hydrogen-bond donor, enabling interactions with enzymatic active sites, while the carboxylate ester facilitates derivatization (e.g., hydrolysis to carboxylic acid for salt formation) .
Advanced Research Questions
Q. How can electrochemical decarboxylation be optimized to minimize by-products during large-scale synthesis?
Optimize mediator concentration (e.g., 0.1–0.5 eq. tetrabutylammonium bromide) and electrode material (e.g., platinum vs. carbon) to reduce overpotential. Use flow-cell reactors for improved mass transfer and monitor pH (6–8) to prevent side reactions like hydrolysis. In situ FTIR or Raman spectroscopy can track radical intermediates and adjust voltage dynamically .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Standardize assay conditions:
- Dose-response curves : Test across 0.1–100 µM to identify IC₅₀ discrepancies.
- Cell lines : Use isogenic models (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. How to design comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?
Replace the ethoxypropyl group with methoxypropyl or cyclohexyl analogs and compare:
- Lipophilicity : Measure logP via shake-flask method.
- Binding affinity : Use surface plasmon resonance (SPR) against target proteins (e.g., kinases).
- Metabolic stability : Incubate with liver microsomes (human vs. murine) to assess half-life differences .
Q. Which techniques enable real-time monitoring of reaction intermediates during synthesis?
In situ UV-Vis spectroscopy tracks chromophore formation (e.g., iminyl radicals at λ ~400 nm). Electrochemical mass spectrometry (EC-MS) couples electrolysis with ionization to identify transient species. For heterogeneous reactions, use synchrotron X-ray diffraction to resolve crystal lattice changes .
Q. What is the role of mediators in electrochemical synthesis, and how do they affect Faradaic efficiency?
Mediators (e.g., tetrabutylammonium bromide) lower activation energy by stabilizing radical intermediates, increasing Faradaic efficiency from ~40% to >75%. Cyclic voltammetry (CV) profiles reveal mediator redox potentials, which should align with the substrate’s oxidation wave (e.g., −0.5 to +0.5 V vs. Ag/AgCl) .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) screens binding poses using the tricyclic core as a rigid scaffold. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp/Lys in proteases). QSAR models correlate substituent electronegativity with IC₅₀ values .
Q. What protocols assess compound stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>150°C common for tricyclics).
- Photostability : Expose to UV light (λ = 254 nm) and monitor photodegradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
